molecular formula C13H16N2O2 B2655390 Tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1224743-11-6

Tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No. B2655390
CAS RN: 1224743-11-6
M. Wt: 232.283
InChI Key: FTTPFIUDNUQAOE-UHFFFAOYSA-N
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Description

Tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its ability to interact with biological systems, and has been studied extensively for its mechanism of action and physiological effects. In

Scientific Research Applications

Synthesis of Pyrrole Derivatives

Tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate plays a crucial role in the synthesis of pyrrole derivatives. For instance, it has been utilized in reactions involving singlet oxygen to yield peroxidic intermediates that further react with nucleophiles to produce 5-substituted pyrroles. Such pyrroles serve as precursors for the synthesis of compounds like prodigiosin, including its A-ring substituted analogues (Wasserman et al., 2004).

Catalyzed Multicomponent Reactions

In the presence of palladium catalysts and tert-butylamine, tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate participates in three-component reactions with propargyl carbonates and isocyanides, leading to the efficient synthesis of polysubstituted aminopyrroles. This demonstrates its versatility in catalyzed multicomponent reactions for creating complex molecular structures (Qiu, Wang, & Zhu, 2017).

Coupling Reactions

The compound is also involved in palladium-catalyzed coupling reactions with arylboronic acids. This process results in the formation of a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, showcasing its application in coupling reactions to synthesize diverse pyridine derivatives (Wustrow & Wise, 1991).

Antibacterial Agents

Research into the synthesis and antimicrobial activity of chiral 1-tert-butyl-6-fluoronaphthyridone-3-carboxylic acids, characterized by aminopyrrolidine substituents, indicates the potential of tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate derivatives as antibacterial agents. Structure-activity relationship studies underline the importance of stereochemistry in maintaining antibacterial activity (Di Cesare et al., 1992).

Water Oxidation Catalysts

In the field of materials science, derivatives of tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate have been explored as components of ruthenium complexes for water oxidation. These complexes demonstrate the potential for efficient oxygen evolution, contributing to research on renewable energy and environmental remediation (Zong & Thummel, 2005).

properties

IUPAC Name

tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-8-15(12(16)17-13(2,3)4)11-10(9)6-5-7-14-11/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTPFIUDNUQAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C=CC=N2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate

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